![molecular formula C20H21ClFN3O2 B5553755 1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds related to "1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone" often involves multi-step chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine through these steps, demonstrates the complexity and efficiency of such synthetic routes (Quan, 2006).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a piperazinone core, substituted with various groups that influence the compound's chemical behavior and biological activity. X-ray diffraction studies provide detailed insights into the molecular conformation, intermolecular interactions, and crystal packing, which are critical for understanding the compound's chemical properties and potential interactions with biological targets (Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone" and related compounds is influenced by their functional groups. For instance, reactions involving the piperazinone ring, such as N-dealkylation and O-demethylation, are common pathways of biotransformation in biological systems. These reactions play a significant role in the metabolic fate of the compound and its derivatives (Kawashima et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study on the synthesis and molecular structure of related piperazinone compounds emphasizes the potential of such compounds in synthetic applications, highlighting their unique Si–N bonds (Shipov et al., 2013).
Pharmacological Research
- Research on farnesyl transferase inhibitors, which are relevant for cancer treatment, discusses the structural and rearrangement properties of related piperazinone compounds in the gas phase (Qin, 2001).
Pharmaceutical Intermediates
- A study on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, provides insights into the structural confirmation and synthesis processes of similar piperazinone compounds (Quan, 2006).
Antagonist Activity Analysis
- Research on bicyclic triazolone and triazine derivatives, containing fluorobenzyl piperidine groups, examines their antagonist activities, relevant for understanding the pharmacological properties of similar compounds (Watanabe et al., 1992).
Metabolic Studies
- A study on the metabolism of KB-2796, a compound structurally similar to 1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone, in rats provides insights into its biotransformation pathways, highlighting the importance of understanding the metabolic processes of related compounds (Kawashima et al., 1991).
Synthesis Methods
- Various studies focus on different synthesis methods of piperazine derivatives, offering a comprehensive understanding of the synthetic processes and structural properties of compounds related to 1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone (Ning-wei, 2006; Perryman et al., 2015; Narsaiah & Kumar, 2010).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-[2-[(2-fluorophenyl)methyl-methylamino]acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c1-23(12-15-6-2-4-8-17(15)22)13-19(26)24-10-11-25(20(27)14-24)18-9-5-3-7-16(18)21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLWZKEMMQZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)CC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.